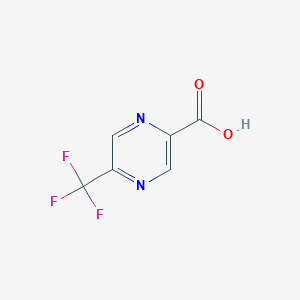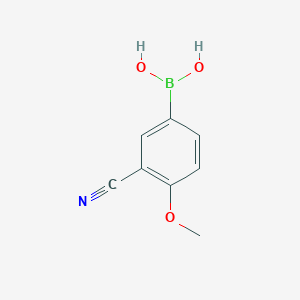
3-Cyano-4-methoxyphenylboronic acid
説明
“3-Cyano-4-methoxyphenylboronic acid” is a chemical compound with the molecular formula C8H8BNO3 . It has a molecular weight of 176.97 g/mol . The IUPAC name for this compound is (3-cyano-4-methoxyphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for “3-Cyano-4-methoxyphenylboronic acid” is 1S/C8H8BNO3/c1-13-8-3-2-7 (9 (11)12)4-6 (8)5-10/h2-4,11-12H,1H3 . This code represents the compound’s molecular structure. A detailed structural analysis would require advanced computational chemistry tools and is beyond the scope of this response.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyano-4-methoxyphenylboronic acid” include a molecular weight of 176.97 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass is 177.0597233 g/mol . The topological polar surface area is 73.5 Ų .
科学的研究の応用
-
Synthesis of Piperidine-Based MCH R1 Antagonists
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling Reactions
- Application : Boronic acids, including 3-Cyano-4-methoxyphenylboronic acid, can be used as reagents in Suzuki-Miyaura coupling reactions .
- Method : In a typical Suzuki-Miyaura reaction, the boronic acid is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base .
- Results : The outcome of this application would be the formation of a new carbon-carbon bond. The specific results, including any quantitative data or statistical analyses, would depend on the specific experiment .
-
Synthesis of Organic Compounds
- Application : Boronic acids are commonly used as intermediates in the synthesis of various organic compounds .
- Method : The specific method of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, boronic acids are used in palladium-catalyzed cross-coupling reactions .
- Results : The outcome of this application would be the successful synthesis of the desired organic compound. The specific results, including any quantitative data or statistical analyses, would depend on the specific experiment .
-
Palladium-Catalyzed Direct Arylation
- Application : Boronic acids, including 3-Cyano-4-methoxyphenylboronic acid, can be used in palladium-catalyzed direct arylation .
- Method : In a typical direct arylation reaction, the boronic acid is combined with an aryl halide in the presence of a palladium catalyst .
- Results : The outcome of this application would be the formation of a new carbon-carbon bond. The specific results, including any quantitative data or statistical analyses, would depend on the specific experiment .
-
Synthesis of 4-Aryl-1,8-naphthyridin-2(1H)-ones
- Application : 3-Cyanophenylboronic acid can be used in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .
- Method : In a typical Suzuki coupling reaction, the boronic acid is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base .
- Results : The outcome of this application would be the successful synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones. The specific results, including any quantitative data or statistical analyses, would depend on the specific experiment .
特性
IUPAC Name |
(3-cyano-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOOIZOUHWDLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280649 | |
| Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-methoxyphenylboronic acid | |
CAS RN |
911210-48-5 | |
| Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911210-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-cyano-4-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

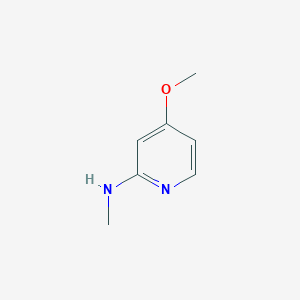
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
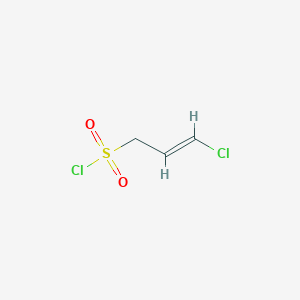
![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)
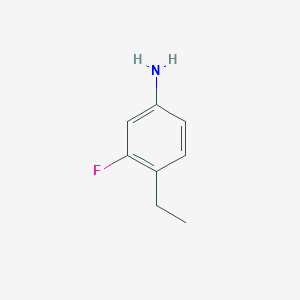
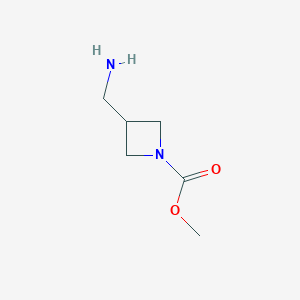
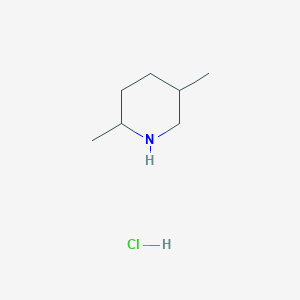
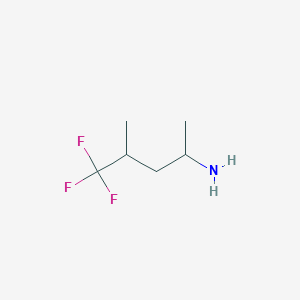
![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)
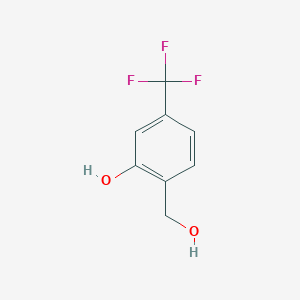
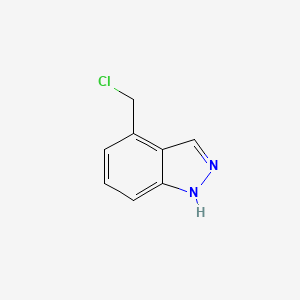
![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)
